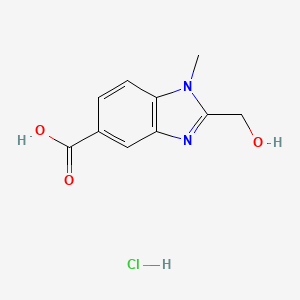

![molecular formula C8H5F3NNaO3 B2378434 Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate CAS No. 2197054-91-2](/img/structure/B2378434.png)

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

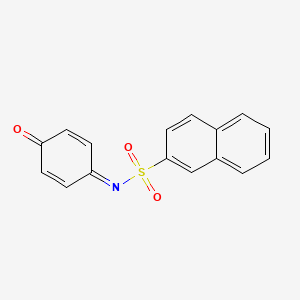

“Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is a sodium salt of 2-[4-(trifluoromethoxy)pyridin-2-yl]acetic acid . It is a compound of interest in the field of pharmaceuticals, agrochemicals, and material sciences .

Synthesis Analysis

The synthesis of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” involves a general late-stage C-H trifluoromethoxylation of arenes and heteroarenes as limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis

The molecular formula of “Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate” is C8H5F3NNaO3. The molecular weight is 243.117.Chemical Reactions Analysis

The compound is involved in the trifluoromethoxylation of arenes and heteroarenes . This reaction is significant due to the importance of trifluoromethoxylated compounds in various fields .Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 227.12 . The storage temperature is room temperature .Applications De Recherche Scientifique

Catalysis and Synthesis of Aromatic Ketones

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate serves as a precursor for the synthesis of pyridin-2-yl-methanones. Transition metals, particularly copper, catalyze the oxidation of Csp3-H bonds in pyridin-2-yl-methanes, leading to the formation of these aromatic ketones. The direct Csp3-H oxidation approach, using water as the oxygen source, provides a mild and efficient method for obtaining pyridin-2-yl-methanones .

Antibacterial and Antifungal Agents

Researchers have explored novel fluorinated compounds containing trifluoromethyl and trifluoromethoxy substituents. Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate derivatives fall into this category. These compounds exhibit potential antibacterial and antifungal activities, making them interesting candidates for drug development .

Pharmaceutical Intermediates

The pyridin-2-yl-methanone motif, derived from Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate, serves as an essential pharmaceutical intermediate. Its synthetic methods have garnered attention due to its relevance in drug synthesis .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

Propriétés

IUPAC Name |

sodium;2-[4-(trifluoromethoxy)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-1-2-12-5(3-6)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFCPEWZNAAVRL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

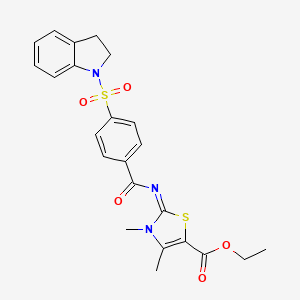

![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)

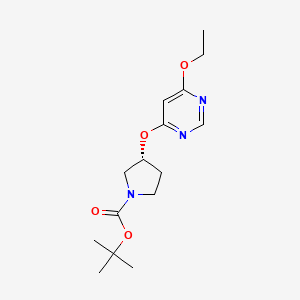

![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

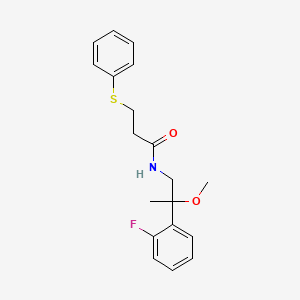

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)